Enhydrine

Description

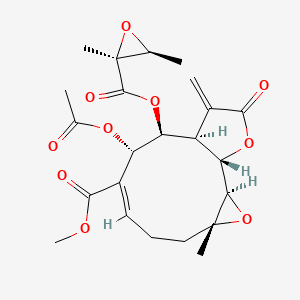

Structure

3D Structure

Properties

Molecular Formula |

C23H28O10 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |

InChI |

InChI=1S/C23H28O10/c1-10-14-16(31-21(27)23(5)11(2)32-23)15(29-12(3)24)13(20(26)28-6)8-7-9-22(4)18(33-22)17(14)30-19(10)25/h8,11,14-18H,1,7,9H2,2-6H3/b13-8+/t11-,14+,15-,16-,17-,18+,22+,23-/m0/s1 |

InChI Key |

VCBNPTWPJQLHQN-ZRVFLOPNSA-N |

Isomeric SMILES |

C[C@H]1[C@@](O1)(C)C(=O)O[C@H]2[C@@H]3[C@@H]([C@@H]4[C@](O4)(CC/C=C(\[C@@H]2OC(=O)C)/C(=O)OC)C)OC(=O)C3=C |

Canonical SMILES |

CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |

Origin of Product |

United States |

Occurrence and Botanical Sourcing of Enhydrin

Principal Plant Sources of Enhydrin (B1240213)

Two notable plant sources of enhydrin discussed in academic literature are Smallanthus sonchifolius and Enhydra fluctuans.

Smallanthus sonchifolius (Yacon)

Smallanthus sonchifolius, commonly known as yacon, is a perennial herbaceous plant native to the Andean regions of South America. Enhydrin is a significant sesquiterpene lactone found in yacon leaves. researchgate.netjcsp.org.pknih.gov It is considered one of the major bioactive compounds in the leaves. researchgate.netresearchgate.net Along with uvedalin, enhydrin is among the most dominant types of sesquiterpene lactones present in yacon leaves. nih.gov Studies have quantified enhydrin in yacon leaf extracts, with dried leaves reported to contain a total of 0.97%. nih.gov

| Plant Part | Compound | Concentration (Dried Weight) | Reference |

|---|---|---|---|

| Leaves | Enhydrin | 0.97% | nih.gov |

Enhydra fluctuans

Enhydra fluctuans Lour., a semi-aquatic herb belonging to the Asteraceae family, is another source of enhydrin. ijpsjournal.com Enhydrin, a germacranolide, has been isolated from the stem and leaves of Enhydra fluctuans. ias.ac.inias.ac.in Phytochemical analysis of Enhydra fluctuans has reported sesquiterpene lactones, including enhydrin, as major compounds. researchgate.netresearchgate.netnih.govresearchgate.net

Geographical Distribution and Ethnobotanical Context in Academic Literature

Smallanthus sonchifolius is native to the Andean regions of South America. nih.govnih.govphcogrev.com It is a traditional crop in this region, historically used by the indigenous population of Peru. researchgate.net Yacon has also been introduced and successfully cultivated in other regions, such as the Czech Republic. tropentag.de Traditionally, in Andean regions, yacon leaves have been processed into tea drinks for healthcare. jcsp.org.pk

Enhydra fluctuans is a tropical herb commonly found in various parts of the world. asianjpr.comresearchgate.net Its geographical distribution includes Bangladesh, India, Sri Lanka, Burma, and several Southeast Asian regions. researchgate.net In India, it is widely found, particularly in the North-Eastern states. asianjpr.comresearchgate.net Specific areas in India where it is abundantly found include the Dhemaji district and Majuli island of Assam, Thoubal district of Manipur, Jaintia hills in Meghalaya, and Agartala in Tripura. asianjpr.com Enhydra fluctuans is recognized in traditional medicine and local diets across South and Southeast Asia. ijpsjournal.com It is an edible plant and ethnobotanically popular in India and parts of Southeast Asia, often used for its medicinal properties. researchgate.net

Accumulation and Localization within Plant Tissues

Research indicates that enhydrin, like other sesquiterpene lactones in Asteraceae, is not uniformly distributed throughout the plant but is specifically accumulated in certain tissues.

Glandular Trichome Accumulation

In Smallanthus sonchifolius, enhydrin and other sesquiterpene lactones are primarily collected in glandular trichomes on the leaf's surface. nih.govmdpi.commdpi.com Glandular trichomes are epidermal protuberances of plants that can synthesize and store biologically active compounds. mdpi.com Studies using techniques such as MALDI-MS imaging have confirmed the accumulation of sesquiterpene lactones, including enhydrin, in the glandular trichomes of yacon leaves. mdpi.comrsc.orgresearchgate.net Rinse extraction methods, which collect compounds from the leaf surface, have been found to yield more enhydrin and uvedalin compounds. mdpi.com The glandular trichomes are suggested to play a role in the plant's defense system against phytophagous insects. mdpi.com

| Plant Species | Compound | Localization | Reference |

|---|---|---|---|

| Smallanthus sonchifolius | Enhydrin | Glandular Trichomes (Leaves) | nih.govmdpi.commdpi.comrsc.orgresearchgate.net |

Isolation and Purification Methodologies for Enhydrin

Crystallization and Other Purification Steps (e.g., Freeze Crystallization)

Crystallization is a key step in the purification of enhydrin (B1240213), a sesquiterpene lactone found predominantly in Smallanthus sonchifolius (yacon) and Enhydra fluctuans. This process is often employed after initial extraction to enrich the target compound and reduce the complexity of the extract before further chromatographic separation.

Beyond freeze crystallization, other crystallization methods have been reported for enhydrin depending on the source material and desired purity. For instance, isolation of enhydrin from Enhydra fluctuans has involved recrystallization from a mixture of CH2Cl2-hexane. Additionally, crystallization of enhydrin and uvedalin has been conducted using a mixture involving diethyl ether.

Purified enhydrin is typically obtained in the form of colorless crystals. ctdbase.org These crystallization steps are integral to the isolation scheme, providing a preliminary purification that concentrates enhydrin and facilitates subsequent high-resolution separation techniques.

Biosynthesis of Enhydrin

Precursor Compounds and Metabolic Origins

The universal five-carbon precursors for all terpenoids, including Enhydrin (B1240213), are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) rsc.orgwikipedia.orglibretexts.orgencyclopedia.pub. These two molecules are the activated forms of isoprene (B109036) units that are condensed together to form longer terpenoid chains libretexts.org.

IPP and DMAPP serve as the essential five-carbon units that are polymerized by prenyltransferases to create the diverse array of terpenoid structures found in nature wikipedia.orglibretexts.orgmdpi.com. The isomerization between IPP and DMAPP is catalyzed by the enzyme isopentenyl pyrophosphate isomerase (IPPI) wikipedia.orglibretexts.org. This interconversion is crucial as DMAPP acts as the initiator molecule for the chain elongation process, while IPP is the unit that is repeatedly added libretexts.org.

| Compound Name | Molecular Formula | PubChem CID |

| Isopentenyl Pyrophosphate (IPP) | C₅H₁₂O₇P₂ | 1195 nih.govnih.gov |

| Dimethylallyl Pyrophosphate (DMAPP) | C₅H₁₂O₇P₂ | 647 ctdbase.orgmcw.edu |

Primary Biosynthetic Pathways Involved

In plants, IPP and DMAPP are generated through two independent biosynthetic pathways: the Mevalonate (B85504) (MVA) pathway and the 2-C-Methyl-D-Erythritol-4-Phosphate (MEP) pathway wikipedia.orgencyclopedia.pubmdpi.comresearchgate.net. While both pathways produce IPP and DMAPP, they are localized in different cellular compartments and utilize different starting materials encyclopedia.pubmdpi.com.

The MVA pathway is primarily localized in the cytosol and endoplasmic reticulum of plant cells mdpi.comscielo.br. It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) scielo.br. Through a series of enzymatic steps, HMG-CoA is converted to mevalonate, and subsequently phosphorylated and decarboxylated to yield IPP wikipedia.orgscielo.brpnas.org. The MVA pathway is generally considered the primary source of precursors for sesquiterpenes and triterpenes in plants libretexts.orgscielo.brbiorxiv.org.

The MEP pathway operates in the plastids of plant cells wikipedia.orgencyclopedia.pubmdpi.combiorxiv.org. This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP) biorxiv.orgtandfonline.com. Through several enzymatic reactions, DXP is converted to MEP and eventually to IPP and DMAPP researchgate.nettandfonline.com. The MEP pathway is typically responsible for the biosynthesis of monoterpenes, diterpenes, and tetraterpenes, as well as the prenyl chains of chlorophylls (B1240455) and carotenoids libretexts.orgpnas.orgbiorxiv.org.

While there is a classical view that the MVA pathway produces sesquiterpenes and the MEP pathway produces monoterpenes and diterpenes, studies have shown that there can be crosstalk and contributions from both pathways to different terpenoid classes, including sesquiterpenes, depending on the plant species and tissue type pnas.orgbiorxiv.orgacs.orgnih.gov. Research on Smallanthus sonchifolius, the source of Enhydrin, has indicated that both the MVA and MEP pathways contribute to the biosynthesis of sesquiterpene lactones rsc.orgresearchgate.net.

Mevalonate (MVA) Pathway Contribution

Enzymatic Systems and Key Biosynthetic Steps

The biosynthesis of Enhydrin from IPP and DMAPP involves a series of enzymatic reactions. The five-carbon precursors are condensed by prenyltransferases to form farnesyl pyrophosphate (FPP), a fifteen-carbon intermediate that is the direct precursor for sesquiterpenes libretexts.orgmdpi.com. This condensation typically involves the head-to-tail addition of two IPP units to one DMAPP unit, catalyzed by farnesyl pyrophosphate synthase (FPS) mdpi.comresearchgate.net.

Following the formation of FPP, dedicated sesquiterpene synthases (STSs) catalyze the cyclization of FPP to produce the diverse array of sesquiterpene skeletons researchgate.netresearchgate.net. The specific STS involved determines the basic carbon skeleton of the sesquiterpene. Subsequently, a series of tailoring enzymes, such as cytochrome P450 monooxygenases, hydroxylases, oxidases, and acyltransferases, modify the basic sesquiterpene skeleton through oxidation, hydroxylation, acylation, and lactone ring formation to yield the final complex structure of sesquiterpene lactones like Enhydrin researchgate.net. While the general steps of sesquiterpene lactone biosynthesis are known, the specific enzymes involved in the later stages of Enhydrin formation in Enhydra fluctuans or Smallanthus sonchifolius require further detailed investigation. Studies on Smallanthus sonchifolius have investigated the biosynthetic route for sesquiterpene lactones like Enhydrin using labeled precursors rsc.orgresearchgate.netrsc.org.

Compartmentalization of Biosynthetic Processes within Plant Cells

The spatial separation of the MVA and MEP pathways in different cellular compartments is a key feature of terpenoid biosynthesis in plants encyclopedia.pubmdpi.comcimap.res.inresearchgate.net. The MVA pathway is predominantly located in the cytosol and endoplasmic reticulum, while the MEP pathway is localized in the plastids (such as chloroplasts) encyclopedia.pubmdpi.compnas.orgbiorxiv.orgcimap.res.in. This compartmentalization allows for the independent regulation of the two pathways and the production of different classes of terpenoids in specific cellular locations mdpi.comcimap.res.in.

Sesquiterpenes are generally considered to be synthesized in the cytosol from FPP produced by the cytosolic MVA pathway biorxiv.orgtandfonline.comcimap.res.in. However, there is evidence of metabolic crosstalk and transport of intermediates between the compartments acs.orgnih.govresearchgate.net. For example, IPP or DMAPP produced in the plastids via the MEP pathway can potentially be transported to the cytosol to contribute to sesquiterpene biosynthesis, and vice versa acs.orgnih.govresearchgate.net. Research suggests that in Stevia rebaudiana, both pathways contribute to sesquiterpene biosynthesis in glandular trichomes, indicating transport of MEP-derived precursors from plastids to the cytosol acs.org. Enhydrin accumulates in the glandular trichomes of Smallanthus sonchifolius leaves researchgate.netrsc.org, suggesting that the biosynthetic enzymes are active in these specialized structures.

Here is a summary of the primary biosynthetic pathways and their locations:

| Pathway | Primary Location in Plant Cells | Primary Terpenoid Products |

| MVA | Cytosol, Endoplasmic Reticulum | Sesquiterpenes, Triterpenes, Sterols libretexts.orgpnas.orgbiorxiv.org |

| MEP | Plastids | Monoterpenes, Diterpenes, Tetraterpenes, Carotenoids libretexts.orgpnas.orgbiorxiv.org |

While this table outlines the general compartmentalization, it is important to note the potential for crosstalk and transport of intermediates between these compartments, which can influence the biosynthesis of specific terpenoids like Enhydrin.

Isotopic Labeling Studies in Pathway Elucidation

Isotopic labeling studies have been instrumental in tracing the metabolic fate of precursors and identifying key intermediates in the biosynthesis of enhydrin and related sesquiterpene lactones. These experiments involve feeding plant tissues or cell cultures with molecules labeled with stable isotopes, such as Carbon-13 (C) or Deuterium (B1214612) (H), and then analyzing the labeling pattern in the isolated natural product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) beilstein-journals.orggeneralmetabolics.com.

Studies on the biosynthesis of sesquiterpene lactones in Smallanthus sonchifolius (yacon), a plant known to contain enhydrin and uvedalin as major constituents, have utilized C-labeled precursors researchgate.netnih.gov. These experiments aimed to elucidate the biosynthetic route for the sesquiterpene skeleton and the acyl side chains. While specific detailed data tables showing the precise incorporation percentages at each carbon position of enhydrin from these studies were not immediately available in the search results, the research indicates that such experiments have been conducted using precursors like C-labeled glucose and possibly other specific labeled molecules related to the terpene pathways psu.edunih.govresearchgate.net.

The general principle in these studies is that the pattern of isotopes in the final product reflects how the labeled atoms from the precursor were incorporated through the enzymatic steps of the pathway. For instance, feeding uniformly labeled glucose (-glucose) can reveal which metabolic pathways (e.g., MEP or MVA) are active in producing the isoprene units that assemble into the sesquiterpene skeleton psu.edunih.gov. Labeling with specifically positioned isotopes in precursors like acetate (B1210297) or mevalonate can provide more granular details about the folding and cyclization of FPP and subsequent modifications.

Research on other sesquiterpene lactones, such as anthecotuloide (B15193380), has demonstrated the power of using different labeled glucose precursors (-glucose, -glucose, and -glucose) to determine the origin of the isoprene building blocks (MEP vs. MVA pathway) and to support or refute proposed biosynthetic routes psu.edunih.gov. Analysis of C enrichment and labeling patterns using quantitative C NMR spectroscopy allowed researchers to conclude that the isoprene units of anthecotuloide were formed exclusively via the MEP pathway in Anthemis cotula psu.edunih.gov. A deuterium labeling experiment further supported a non-FPP precursor route for anthecotuloide psu.edunih.gov. While these findings are for a different sesquiterpene lactone, they illustrate the methodology and the type of detailed insights that isotopic labeling provides in elucidating complex biosynthetic pathways of related compounds like enhydrin.

Although specific quantitative data for enhydrin's isotopic labeling was not extensively detailed in the provided snippets, the research confirms that C-precursor feeding experiments have been conducted to investigate its biosynthetic route in Smallanthus sonchifolius researchgate.net. These studies contribute to the understanding of how the sesquiterpene core and ester side chains of enhydrin are assembled from primary metabolism precursors via the terpene biosynthetic pathways researchgate.net.

Chemical Structure and Stereochemical Investigations of Enhydrin

Functional Groups and Key Structural Moieties

Enhydrin (B1240213) contains an α,β-unsaturated γ-lactone ring system. nih.govresearchgate.net Lactones are cyclic esters, and the γ-lactone indicates a five-membered ring containing the ester group. The α,β-unsaturation refers to a double bond conjugated with the carbonyl group of the lactone.

Another significant feature of Enhydrin's structure is the presence of epoxy groups. nih.govnih.govfluoroprobe.com Based on detailed structural analysis, including X-ray crystallography of a derivative, Enhydrin contains two epoxide rings. nih.govguidetopharmacology.orgresearchgate.net One epoxide is located within the germacrane (B1241064) ring system, specifically at positions C-4 and C-5 (using the numbering system from the X-ray study, which corresponds to C2-C4 in the PubChem IUPAC numbering) nih.govguidetopharmacology.org. The other epoxide is situated on a side chain attached to the main ring system nih.govresearchgate.net. Additionally, Enhydrin contains ester functionalities, including an acetyl group and an α-methyl-α,β-epoxybutyryl group on the side chain. researchgate.net A carbomethoxy group (an α,β-unsaturated ester) is also present. researchgate.net

Stereochemical Assignments and Conformational Analysis

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding the properties of a molecule like Enhydrin. Stereochemical assignments for Enhydrin have been made through a combination of spectroscopic methods and X-ray crystallography. nih.govguidetopharmacology.orgresearchgate.netgithub.io

An X-ray crystallographic study of enhydrin bromohydrin, a derivative formed by opening the epoxide ring of the side chain with HBr, provided significant insights into the stereochemistry of the germacranolide core. nih.govguidetopharmacology.orgresearchgate.net This study revealed a cis stereochemistry at the C-1-C-10 double bond (using the numbering from the X-ray study). nih.govguidetopharmacology.org The epoxide ring within the germacrane core (at C-4,C-5 in the X-ray numbering) was determined to have a trans configuration. nih.govguidetopharmacology.org The relative configurations about several asymmetric centers in the bromohydrin were assigned as 4R, 5R, 6S, 7S, 8S, 9S, 20S, and 22.5S (using the X-ray study's numbering). nih.gov The IUPAC name for Enhydrin provides absolute stereochemical descriptors for its chiral centers, including the stereochemistry of the epoxide on the side chain.

Conformational analysis of germacranolide sesquiterpene lactones, including Enhydrin, is complex due to the flexibility of the ten-membered ring. X-ray crystallography can provide a snapshot of the conformation in the solid state. The X-ray study of enhydrin bromohydrin provided torsional angles for the bonds in the ten-membered ring, offering detailed information about its conformation in the crystal. nih.gov

Data Table: Torsional Angles of the Ten-Membered Ring in Enhydrin Bromohydrin (Selected Bonds) nih.gov

| Bonds (X-ray Numbering) | Torsional Angle (°) |

| C-10-C-1-C-2-C-3 | -72 |

| C-1-C-2-C-3-C-4 | +76 |

| C-2-C-3-C-4-C-5 | +147 |

| C-3-C-4-C-5-C-6 | +13 |

| C-4-C-5-C-6-C-7 | +95 |

| C-5-C-6-C-7-C-8 | +132 |

| C-6-C-7-C-8-C-9 | -63 |

| C-7-C-8-C-9-C-10 | +76 |

| C-8-C-9-C-10-C-1 | +132 |

| C-9-C-10-C-1-C-2 | -72 |

Note: Numbering refers to the system used in the provided X-ray crystallographic study nih.gov.

Application of Spectroscopic Techniques in Stereochemistry

Spectroscopic techniques play a vital role in the structural and stereochemical characterization of natural products like Enhydrin. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is extensively used to determine the connectivity of atoms and infer aspects of stereochemistry through coupling constants and NOE effects. nih.govresearchgate.netrsc.org

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are powerful tools for investigating the stereochemistry and conformation of chiral molecules, particularly those containing chromophores (light-absorbing groups). github.iofluoroprobe.comwikipedia.org These techniques measure the differential interaction of chiral molecules with plane-polarized (ORD) or circularly polarized (CD) light as a function of wavelength. github.iofluoroprobe.com The resulting spectra can provide information about the absolute configuration of chiral centers and the conformation of the molecule, especially when chromophores are involved or coupled. github.iofluoroprobe.comresearchgate.net While the provided search results mention CD spectroscopy in the context of studying conformational changes in an enzyme upon interaction with enhydrin derivatives, they also highlight the general utility of ORD and CD for determining absolute configuration and studying molecular structure github.iofluoroprobe.comwikipedia.orgresearchgate.net. The complexity of determining Enhydrin's stereochemistry solely by physical methods underscored the need for X-ray crystallography in early studies. researchgate.net However, modern spectroscopic methods, including advanced NMR techniques and potentially coupled chromophore analysis using CD, contribute significantly to the detailed understanding of Enhydrin's stereochemistry and conformational preferences in solution.

Synthetic Chemistry and Chemical Modification of Enhydrin

Derivatization and Structural Analogue Synthesis

Chemical modifications of enhydrin (B1240213) can lead to the formation of various derivatives and structural analogues. These synthetic efforts aim to alter specific parts of the molecule, such as the lactone ring or the epoxy functionalities.

Modifications of the Lactone Ring System (e.g., Reduction, Substitution)

The α,β-unsaturated γ-lactone ring is a key feature of enhydrin and is often a target for chemical modification. Reactions such as reduction and substitution can be performed on this ring system. Reduction of the lactone ring can potentially alter its biological activity. smolecule.com Substitution reactions at the lactone ring can also lead to the formation of various derivatives that may exhibit different bioactivities. smolecule.com Lactones, in general, can be reduced to diols using reducing agents like lithium aluminum hydride. wikipedia.org

Synthesis of Strigolactone Analogues from Enhydrin Scaffolding

The presence of an α,β-unsaturated lactone ring in enhydrin and other sesquiterpene lactones makes them potential starting materials for the synthesis of strigolactone analogues. researchgate.net Strigolactones are plant hormones with a characteristic annulated system connected to a furanone (D-ring) by an enol ether unit. nih.gov Strategies have been reported for synthesizing strigolactone analogues from sesquiterpene lactones containing the α,β-unsaturated lactone ring. researchgate.netresearchgate.net This suggests that the enhydrin scaffold could potentially be utilized in the synthesis of novel strigolactone analogues.

Exploration of Enhydrin Chlorohydrin and Other Derivatives

Enhydrin can undergo degradation or reaction to form derivatives such as enhydrin chlorohydrin. researchgate.net The formation of enhydrin chlorohydrin has been observed, for instance, when yacon leaf extract is subjected to heat extraction in water, where the inherent acidity can lead to hydrolysis. Opening of the epoxide ring in enhydrin by the action of hydrochloric acid in methanol (B129727) has also been reported to yield a chlorohydrin. ias.ac.in Other degradation products of enhydrin isolated from yacon leaf extracts include 6-deacetyldeepoxydihydroxyenhydrin and deepoxydihydroxyenhydrin. researchgate.net

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule relates to its biological activity. immutoscientific.comwikipedia.org By chemically modifying enhydrin and its derivatives, researchers can investigate which structural features are crucial for its observed biological effects.

Correlation of Structural Features with Modulatory Effects on Biological Targets

SAR analysis of enhydrin and its derivatives involves correlating specific structural features with their modulatory effects on biological targets. wikipedia.orgzenodo.orgnih.gov For sesquiterpene lactones in general, the presence of the γ-lactone moiety is considered important for various biological activities. researchgate.net Studies on enhydrin and related sesquiterpene lactones have explored their activity against various biological targets, including enzymes like α-glucosidase and COX-2, and their effects on pathways like NF-κB-mediated transcription. smolecule.comnih.gov The relative activity of enhydrin compared to its degradation products, such as enhydrin chlorohydrin, against certain cancer cells has also been investigated, indicating that enhydrin itself can be more potent than its degradation products. researchgate.net

Comparative Analysis with Related Sesquiterpene Lactones (e.g., Uvedalin, Polymatin B)

Enhydrin belongs to the class of sesquiterpene lactones, and its chemical properties and biological activities are often compared with those of related compounds, such as uvedalin and polymatin B, which are also found in Smallanthus sonchifolius. smolecule.comwikidata.orgnih.govnih.govunpad.ac.idfluoroprobe.comguidetopharmacology.orgguidechem.comresearchgate.netresearchgate.netscience.govmdpi.com

Enhydrin, uvedalin, and polymatin B are all germacranolide-type sesquiterpene lactones isolated from Smallanthus sonchifolius. nih.govresearchgate.net While structurally related, they can exhibit differences in their biological activities. For example, studies have compared the trypanocidal activity of enhydrin, uvedalin, and polymatin B against Trypanosoma cruzi. researchgate.netscience.gov Enhydrin and uvedalin have shown significant activity against both epimastigote and amastigote forms of T. cruzi, with IC₅₀ values in the micromolar range. researchgate.net Polymatin B also demonstrated activity against these forms, albeit generally less potent than enhydrin and uvedalin in some studies. researchgate.net

The presence and ratio of enhydrin and uvedalin in yacon leaf extracts are known to influence their antibacterial action. mdpi.com Both enhydrin and uvedalin have shown inhibitory activity against the NF-κB enzyme, which plays a role in inflammation. mdpi.comnih.gov Comparative studies on the cytotoxic activity of these compounds against various cancer cell lines have also been conducted, revealing differential effects and mechanisms of action, such as the induction of different cell death mechanisms by polymatin B in various cancer cell lines. nih.gov

These comparative analyses highlight the subtle but significant differences in activity that can arise from variations in the sesquiterpene lactone structure, even among closely related compounds.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Enhydrin | 5281441 |

| Uvedalin | 73353398 |

| Polymatin B | 5316774 |

Data Tables

Molecular and Cellular Pharmacology of Enhydrin Preclinical and in Vitro Mechanistic Studies

Enzyme Modulation and Inhibition Mechanisms

Enhydrin (B1240213) has been shown to modulate the activity of several enzymes, contributing to its observed biological effects.

α-Glucosidase Inhibition and its Impact on Carbohydrate Metabolism in Animal Models

Enhydrin demonstrates significant inhibitory effects on α-glucosidase, an enzyme crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. smolecule.comconicet.gov.arnih.gov Inhibition of α-glucosidase can lead to a reduction in postprandial hyperglycemia by slowing down glucose absorption. smolecule.comconicet.gov.arnih.gov

In vitro studies using yeast α-glucosidase have shown that enhydrin inhibits the enzyme in a dose-dependent manner. conicet.gov.arnih.gov For instance, at a concentration of 195.0 μg/ml, enhydrin showed approximately 67.12% inhibition of yeast α-glucosidase activity. conicet.gov.ar The IC₅₀ value for enhydrin against yeast α-glucosidase was reported as 134.17 μg/ml. conicet.gov.arnih.gov

Animal studies in diabetic rats have further supported the in vivo relevance of enhydrin's α-glucosidase inhibitory activity. Oral administration of enhydrin (0.8 mg/kg body weight) to normal rats resulted in a rapid decrease in the hyperglycemic peak after a sucrose (B13894) load. conicet.gov.arnih.gov In diabetic rats, enhydrin treatment also caused a significant decrease in blood glucose levels after sucrose loading compared to untreated diabetic controls. conicet.gov.arnih.gov These findings suggest that enhydrin's ability to regulate postprandial hyperglycemia in animal models is at least partly mediated by its inhibition of α-glucosidase in the small intestine. conicet.gov.arnih.gov

| Compound/Extract | In vitro α-Glucosidase IC₅₀ (μg/ml) | In vivo Effect (Rats) |

| Enhydrin | 134.17 conicet.gov.arnih.gov | Reduced postprandial hyperglycemia after sucrose load conicet.gov.arnih.gov |

| 10% Yacon Leaves Decoction | 50.40 conicet.gov.arnih.gov | Reduced postprandial hyperglycemia after sucrose load conicet.gov.arnih.gov |

| Acarbose (Control) | Lower than Enhydrin conicet.gov.ar | Reduced postprandial hyperglycemia (Implied) conicet.gov.arnih.gov |

Cyclooxygenase-2 (COX-2) Modulation Mechanisms

Enhydrin has been indicated to possess analgesic and anti-inflammatory properties, which are likely linked to its potential modulation of cyclooxygenase-2 (COX-2). smolecule.comingentaconnect.com COX-2 is an enzyme that plays a key role in the synthesis of prostaglandins, mediators of inflammation and pain. nih.gov

Studies have shown that enhydrin can inhibit COX-2 enzyme activity. nih.gov This inhibition contributes to its reported anti-inflammatory and analgesic effects. smolecule.comingentaconnect.com While some research indicates COX-2 inhibition, other findings suggest no COX-1/2 inhibition in enzymatic assays, highlighting the need for further investigation into the specific mechanisms and potential assay-dependent variations. Machine learning methods and molecular docking studies also suggest that enhydrin's analgesic and anti-inflammatory actions are likely mediated through COX-2 inhibition. ingentaconnect.comdntb.gov.ua

NF-κB Pathway Inhibition and Transcriptional Regulation

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammatory processes, cell proliferation, and apoptosis. nih.govfrontiersin.orgwikipedia.org Enhydrin has been shown to inhibit NF-κB-mediated transcription. smolecule.comnih.govresearchgate.netproquest.com

Inhibition of NF-κB signaling is considered a potential therapeutic strategy for inflammation and certain cancers. nih.gov Studies in human chondrosarcoma (SW1353) cells using a reporter gene assay demonstrated that enhydrin inhibited transcription mediated by NF-κB, while not affecting Sp-1 mediated transcription. nih.govresearchgate.net This suggests a selective effect on the NF-κB pathway. The apoptotic effects observed with enhydrin in cancer cells may be related to this inhibition of NF-κB activation. nih.govresearchgate.net The presence of epoxide units and the α-methylene-γ-lactone moiety in the structure of sesquiterpene lactones like enhydrin are considered important for their ability to induce apoptosis and inhibit NF-κB. researchgate.netresearchgate.net

Other Enzyme Interactions (e.g., Phosphofructokinase, PFK)

Beyond α-glucosidase and COX-2, research has explored enhydrin's interactions with other enzymes, including phosphofructokinase (PFK). PFK is a key regulatory enzyme in glycolysis, catalyzing the conversion of fructose (B13574) 6-phosphate to fructose 1,6-bisphosphate. lsu.eduwikipedia.org

Studies have indicated that sesquiterpene lactones, including enhydrin, can inhibit PFK. lsu.eduresearchgate.net This inhibition is suggested to occur through interaction with sulfhydryl groups at the active site of PFK. lsu.edu While some sesquiterpene lactones have shown irreversible inhibition of PFK with varying efficacy, the specific details and constants for enhydrin's interaction with PFK require further detailed investigation. lsu.eduresearchgate.net

Receptor and Protein Interaction Studies

Enhydrin interacts with various biological targets, including enzymes and potentially other proteins and receptors. smolecule.com

Molecular Target Identification and Binding Specificity

Identifying the specific molecular targets and understanding the binding specificity of enhydrin are crucial for elucidating its mechanisms of action at a cellular level. Research indicates that enhydrin's biological activities stem from its interactions with several targets, particularly enzymes involved in glucose metabolism and inflammation. smolecule.com

Interactions with Proteins in Specific Biological Contexts (e.g., Calcium Oxalate (B1200264) Crystallization)

Research into the interaction of natural compounds with proteins involved in calcium oxalate crystallization is relevant to understanding potential effects on kidney stone formation. While studies have investigated the effects of Enhydra fluctuans extract and its metabolites on calcium oxalate crystallization, specific, detailed findings on enhydrin's direct interaction with proteins in this context are limited in the provided search results. One study explored the molecular docking of 35 metabolites from Enhydra fluctuans with five proteins known to be involved in calcium oxalate crystal growth. nih.govnih.gov The study identified two metabolites from Enhydra fluctuans that showed potential modulatory effects based on docking scores, suggesting possible inhibition of the crystallization process. nih.gov However, this study focused on metabolites from Enhydra fluctuans, not specifically enhydrin from Smallanthus sonchifolius, although both plants belong to the Asteraceae family. nih.govresearchgate.net Proteins in the renal stone matrix are known to play a role in the adhesion and modulation of calcium oxalate crystals, although their precise mechanisms in urolithiasis are still being explored. nih.gov

Potential Interactions with Smad Proteins

Smad proteins are canonical intracellular effectors of the transforming growth factor-beta (TGF-β) superfamily signaling pathway, which regulates various cellular processes including proliferation, differentiation, and apoptosis. mdpi.commednexus.org Smad proteins translocate to the nucleus upon activation by TGF-β receptors and interact with transcription factors and co-regulators to influence gene expression. mdpi.comresearchgate.net While the search results mention that enhydrin can suppress the malignant phenotype of glioblastoma multiforme (GBM) via the Jun/Smad7/TGF-β1 signaling pathway, detailed mechanistic data on the direct interaction between enhydrin and specific Smad proteins, particularly Smad7, are not extensively provided within the snippets. researchgate.netdntb.gov.ua Smad7 is known as an inhibitory Smad (I-Smad) that antagonizes the activity of receptor-regulated Smads (R-Smads). mednexus.org The TGF-β/Smad pathway exhibits a complex, context-dependent role in cancer, acting as a tumor suppressor in early stages and a tumor promoter in later stages. mdpi.comresearchgate.net Further research is needed to fully elucidate the precise nature and implications of enhydrin's potential interactions with Smad proteins.

Cellular and Subcellular Effects

Enhydrin has demonstrated significant effects at the cellular and subcellular levels, particularly in pathogenic organisms and certain cellular models.

Ultrastructural Alterations in Pathogenic Organisms (e.g., Leishmania, Trypanosoma)

Studies have investigated the activity of enhydrin and other sesquiterpene lactones isolated from Smallanthus sonchifolius against neglected tropical diseases caused by protozoan parasites such as Leishmania mexicana and Trypanosoma cruzi. researchgate.netnih.govd-nb.infofrontiersin.org Enhydrin has shown leishmanicidal activity against both promastigote and intracellular amastigote forms of L. mexicana, as well as activity against T. cruzi epimastigotes. researchgate.netnih.govd-nb.info

Transmission electron microscopy (TEM) evaluations have revealed marked ultrastructural alterations in these parasites upon exposure to enhydrin. These alterations include intense vacuolization and mitochondrial swelling in both L. mexicana promastigotes and T. cruzi epimastigotes. researchgate.netnih.govd-nb.info In Leishmania, the formation of multilamellar structures resembling cytoplasmic bodies and parasite lysis were also observed. nih.gov At higher concentrations, more severe ultrastructural damage and a higher proportion of destroyed parasites were noted. nih.gov These findings suggest that enhydrin exerts its antiparasitic effects, at least in part, by disrupting the structural integrity and cellular machinery of these pathogenic organisms.

Here is a summary of the ultrastructural alterations observed:

| Pathogenic Organism | Enhydrin Treatment | Observed Ultrastructural Alterations |

| Leishmania mexicana | Exposure to enhydrin | Intense vacuolization, mitochondrial swelling, multilamellar structures, parasite lysis |

| Trypanosoma cruzi | Exposure to enhydrin (e.g., 2.5 µg/mL) | Intense vacuolization, mitochondrial swelling |

Induction of Apoptosis in Select Cellular Models

Enhydrin has been shown to induce apoptosis in select cellular models, contributing to its observed biological activities, including potential anticancer effects. Sesquiterpene lactones, including those isolated from yacon leaves like enhydrin and uvedalin, have been demonstrated to possess potent anticancer activity, partly by inducing apoptosis. academicjournals.org

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells and is often dysregulated in diseases like cancer. The intrinsic apoptosis pathway, which can be activated by various stimuli including oxidative stress and DNA damage, involves mitochondrial dysfunction and the activation of caspases, leading to characteristic apoptotic features. creative-diagnostics.comamegroups.org While the search results indicate that enhydrin induces apoptosis in certain cellular models, the specific molecular mechanisms and pathways involved (e.g., involvement of caspases, mitochondrial pathway) require further detailed investigation based on the provided snippets. academicjournals.org

In Vitro and In Vivo (Animal Model) Mechanistic Studies

Preclinical studies, both in vitro and in animal models, are essential for understanding the mechanistic basis of a compound's biological effects. eurofinsdiscovery.comopenurologyandnephrologyjournal.com Enhydrin has been the subject of such studies, particularly concerning its impact on glucose homeostasis.

Modulation of Glucose Homeostasis in Animal Models (e.g., Diabetic Rats)

Enhydrin has demonstrated significant hypoglycemic properties in diabetic rat models, suggesting a role in modulating glucose homeostasis. conicet.gov.arnih.gov Studies evaluating the potential mechanism behind this effect have focused on the inhibition of the α-glucosidase enzyme. conicet.gov.arnih.gov

In vitro assays have shown that enhydrin can significantly inhibit the activity of yeast α-glucosidase in a dose-dependent manner. conicet.gov.arnih.gov The IC50 value for enhydrin's inhibition of yeast α-glucosidase was reported as 134.17 μg/ml. conicet.gov.arnih.gov

In vivo experiments in normal rats treated with enhydrin showed a rapid decrease in the hyperglycemic peak following a sucrose load. conicet.gov.arnih.gov Furthermore, treatment with enhydrin caused a significant decrease in blood glucose levels in diabetic rats after a sucrose load compared to diabetic control groups. conicet.gov.arnih.gov These results suggest that enhydrin may be effective in managing postprandial hyperglycemia by inhibiting α-glucosidase in the small intestine. conicet.gov.arnih.gov

Here is a summary of the in vitro α-glucosidase inhibition data:

| Compound | Target Enzyme | IC50 (µg/ml) |

| Enhydrin | Yeast α-glucosidase | 134.17 |

| Decoction | Yeast α-glucosidase | 50.40 |

Note: Decoction refers to a 10% decoction of Smallanthus sonchifolius leaves. conicet.gov.arnih.gov

While these findings strongly support the potential of enhydrin for glycemic control, the precise and comprehensive mechanisms underlying this effect in vivo warrant further investigation. conicet.gov.ar Animal models, such as diabetic rats, are valuable tools for studying the pathophysiology of metabolic disorders and evaluating potential therapeutic interventions. openurologyandnephrologyjournal.comfrontiersin.orgmdpi.com

Anti-Parasitic Effects (e.g., Leishmania spp., Trypanosoma cruzi) in Model Systems

Enhydrin has shown significant in vitro and in vivo activity against several protozoan parasites, including Leishmania mexicana and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively nih.govresearchgate.netnih.govresearchgate.net. In vitro studies have evaluated the effect of enhydrin on different life stages of these parasites. For Leishmania mexicana, enhydrin exhibited leishmanicidal activity against both promastigotes and intracellular amastigotes, with IC50 values ranging from 0.42–0.54 μg/mL for promastigotes and 0.85–1.64 μg/mL for intracellular amastigotes nih.gov. Against Trypanosoma cruzi, enhydrin was active on epimastigotes with IC50 values between 0.35–0.60 μg/mL nih.gov. It also showed activity against trypomastigotes and intracellular amastigotes researchgate.net.

Transmission electron microscopy (TEM) studies have revealed that exposure to enhydrin induces marked ultrastructural alterations in both Leishmania mexicana promastigotes and Trypanosoma cruzi epimastigotes. These alterations include intense vacuolization and mitochondrial swelling researchgate.netnih.gov.

In in vivo studies using a murine model of acute T. cruzi infection, administration of enhydrin resulted in a significant decrease in circulating parasites, with reductions ranging from 50% to 71% researchgate.netnih.gov. Mice treated with enhydrin also exhibited lower levels of parasitaemia and showed higher survival ratios and reduced weight loss compared to untreated animals, with effects similar to those observed with the positive control, benznidazole (B1666585) nih.gov.

The following table summarizes some of the in vitro antiparasitic activity data for enhydrin:

| Parasite Species | Life Stage | IC50 (μg/mL) | IC50 (μM) | Model System | Source |

| Leishmania mexicana | Promastigotes | 0.42–0.54 | - | In vitro | nih.gov |

| Leishmania mexicana | Intracellular Amastigotes | 0.85–1.64 | - | In vitro | nih.gov |

| Trypanosoma cruzi | Epimastigotes | 0.35–0.60 | 0.84 | In vitro | nih.govresearchgate.net |

| Trypanosoma cruzi | Trypomastigotes | - | 33.4 | In vitro | researchgate.net |

| Trypanosoma cruzi | Intracellular Amastigotes | - | 5.17 | In vitro | researchgate.net |

These findings indicate that enhydrin possesses significant leishmanicidal and trypanocidal activity across different parasite stages and demonstrates potential in reducing parasite burden and improving outcomes in animal models of acute T. cruzi infection nih.gov.

Anti-Glioblastoma Mechanisms in Cell Lines and Animal Models

Enhydrin has demonstrated activity against glioblastoma (GBM), the most aggressive form of brain tumor, in both cell lines and animal models researchgate.netnih.gov. Research indicates that enhydrin suppresses the malignant phenotype of GBM cells by influencing key cellular processes such as proliferation, invasion, and migration nih.gov.

Mechanistic studies have proposed that enhydrin exerts its anti-glioblastoma effects by targeting the Jun/Smad7/TGF-β1 signaling pathway nih.gov. Specifically, enhydrin is thought to inhibit the activity of the gene Jun, which in turn leads to an increase in the expression of Smad7. Smad7 acts as an inhibitory transcription factor that can down-regulate TGF-β1 and the subsequent Smad2/3 signaling pathway. This modulation significantly hinders the epithelial-mesenchymal transition (EMT) mechanism in GBM, contributing to the observed decline in cell proliferation, invasion, and migration nih.gov.

In addition to in vitro findings, studies using animal models of glioblastoma have shown that enhydrin can significantly increase the survival of mice with orthotopically implanted glioblastoma researchgate.net. This effect was accompanied by a marked suppression of tumor growth and a decrease in Ki67 expression, a marker of cell proliferation researchgate.net. Furthermore, enhydrin has been associated with the activation of caspase-3, a key enzyme involved in apoptosis, suggesting that inducing programmed cell death is another mechanism by which enhydrin may exert its anti-glioblastoma activity researchgate.net.

The complex inhibitory effect of sesquiterpene lactones, including enhydrin, on glioblastoma cells is also understood to involve the induction of the "mitochondrial dysfunction – oxidative stress – apoptosis" axis, inhibition of glucose metabolism and cell cycle phase transition, and suppression of cell motility and invasion through the blockade of proneural-mesenchymal transition mdpi.com.

| Effect on GBM Cells/Models | Observed Outcome | Model System | Proposed Mechanism(s) | Source |

| Proliferation Inhibition | Notable decline in cell proliferation; Decrease in Ki67 expression | Cell lines, Murine models | Jun/Smad7/TGF-β1 pathway; Inhibition of cell cycle transition | researchgate.netnih.govmdpi.com |

| Invasion Inhibition | Greatly hinders EMT mechanism; Suppression of cell invasion | Cell lines | Jun/Smad7/TGF-β1 pathway; Blockade of proneural-mesenchymal transition | nih.govmdpi.com |

| Migration Inhibition | Suppression of cell migration | Cell lines | Jun/Smad7/TGF-β1 pathway; Suppression of cell motility | nih.govmdpi.com |

| Apoptosis Induction | Activation of caspase-3 | Murine models | Induction of "mitochondrial dysfunction – oxidative stress – apoptosis" axis | researchgate.netmdpi.com |

| Tumor Growth Suppression | Marked suppression of tumor growth | Murine models | - | researchgate.net |

| Increased Survival | Significant increase in the survival of mice with orthotopically implanted GBM | Murine models | - | researchgate.net |

These preclinical findings highlight enhydrin as a promising compound with multi-targeted activity against glioblastoma, affecting key pathways involved in tumor progression and survival nih.gov.

Advanced Analytical Methodologies for Enhydrin Research

Quantitative and Qualitative Analysis in Complex Biological and Plant Matrices

Analyzing enhydrin (B1240213) in complex samples like plant extracts or biological matrices requires methods capable of separating enhydrin from numerous other co-existing compounds. stifera.ac.idnih.govtandfonline.com Chromatographic techniques are fundamental in achieving this separation, enabling both the qualitative identification and quantitative determination of enhydrin. stifera.ac.idnih.govcdc.gov

High-Performance Liquid Chromatography with Various Detectors (e.g., UV, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of enhydrin. nih.govsmolecule.comnih.gov HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. measurlabs.com Different detectors can be coupled with HPLC to enhance its analytical capabilities.

HPLC coupled with a Ultraviolet (UV) detector is a common approach for enhydrin analysis, particularly when the compound absorbs UV light at a specific wavelength. nih.govresearchgate.netmeasurlabs.com For instance, a wavelength of 210 nm has been used for the densitometric analysis of enhydrin after TLC separation, suggesting UV activity in this region. stifera.ac.id Another study utilizing HPLC-UV for enhydrin quantification in yacon leaf extract employed a C18 column and a mobile phase of water and acetonitrile. researchgate.net Quantitative analyses via HPLC-UV have revealed enhydrin concentrations in fresh and dried yacon leaves.

For more specific and sensitive detection, especially in complex matrices, HPLC is often coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS). nih.govmeasurlabs.comwww.gob.pe HPLC-MS allows for the identification and quantification of compounds based on their mass-to-charge ratio. measurlabs.com LC-MS results have been used to determine the molecular weight of enhydrin. nih.gov HPLC-MS/MS offers even greater selectivity by fragmenting ions and analyzing the resulting fragments, significantly reducing interference from matrix components. measurlabs.comresearchgate.netrsc.orgnist.gov This combination is powerful for both qualitative identification and precise quantification of enhydrin in intricate samples. measurlabs.com

Thin Layer Chromatography (TLC) Densitometry

Thin Layer Chromatography (TLC) coupled with densitometry is another method employed for the analysis of enhydrin, particularly in plant extracts. stifera.ac.idtandfonline.comresearchgate.net TLC separates compounds based on their differential migration across a stationary phase (e.g., silica (B1680970) gel) driven by a mobile phase. stifera.ac.id Densitometry is then used to quantify the separated compounds on the TLC plate by measuring the absorbance or fluorescence of the spots. stifera.ac.idresearchgate.netcore.ac.uk

A validated TLC-Densitometry method for determining enhydrin in yacon leaf extract utilized silica gel GF254 plates as the stationary phase and a mixture of chloroform (B151607) and hexane (B92381) (10:1) as the mobile phase. stifera.ac.id Densitometric analysis was performed at 210 nm. stifera.ac.id This method has been applied for the quality control of yacon leaf products, with enhydrin serving as a marker compound. stifera.ac.id

Validation of Analytical Methods for Research Purity and Quantification

Validation of analytical methods is a critical process to ensure that the method is suitable for its intended purpose, providing reliable and accurate data for research, especially concerning compound purity and quantification. wjarr.comgmpinsiders.comdemarcheiso17025.com Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). stifera.ac.idnih.govtandfonline.comwjarr.comgmpinsiders.comunpad.ac.idelementlabsolutions.com

Linearity, Precision, and Accuracy Assessments

Linearity: Linearity assesses the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. gmpinsiders.comeuropa.eu It is typically evaluated by analyzing a series of solutions at different concentrations and plotting the instrument response versus the analyte concentration. gmpinsiders.com The relationship is usually expressed by a correlation coefficient (R²). stifera.ac.id A TLC-Densitometry method for enhydrin analysis in yacon leaf extract showed linearity with a correlation coefficient (R²) of 0.9998. stifera.ac.id Another study reported a correlation coefficient (r) of 0.9944 for enhydrin linearity using TLC-Densitometry. uii.ac.id

Precision: Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.comeuropa.eu It is usually expressed as relative standard deviation (%RSD). stifera.ac.id Acceptable precision is indicated by low %RSD values. stifera.ac.id A validated TLC-Densitometry method for enhydrin showed acceptable precision with relative standard deviation values lower than 3%. stifera.ac.id Another TLC-Densitometry study reported %RSD values of 7.5%, 4.5%, and 3.6% for enhydrin concentrations of 500, 1000, and 4000 ppm, respectively. uii.ac.id

Accuracy: Accuracy expresses the closeness of agreement between the value found by the method and the accepted true value. elementlabsolutions.comeuropa.eu It is often assessed through recovery studies, where known amounts of the analyte are added to a sample matrix, and the percentage recovered is determined. stifera.ac.ideuropa.eu Acceptable accuracy is typically within a defined percentage range. stifera.ac.ideuropa.eu A validated TLC-Densitometry method for enhydrin in yacon leaf extract showed accuracy within an acceptable range (97–107%) based on recovery percentages. stifera.ac.id Another study using TLC-Densitometry reported accuracy (%recovery) values of 135%, 81%, and 83% for enhydrin concentrations of 500, 1000, and 2000 ppm. uii.ac.id

Table 1: Summary of Validation Parameters for Enhydrin Analysis by TLC-Densitometry

| Validation Parameter | Result (Study 1) stifera.ac.id | Result (Study 2) uii.ac.id | Acceptance Criteria (Example, varies by guideline) |

| Linearity (R² or r) | 0.9998 (R²) stifera.ac.id | 0.9944 (r) uii.ac.id | Typically ≥ 0.995 or ≥ 0.999 gmpinsiders.comdemarcheiso17025.com |

| Precision (%RSD) | < 3% stifera.ac.id | 7.5% (500 ppm), 4.5% (1000 ppm), 3.6% (4000 ppm) uii.ac.id | Typically < 5% or < 10% depending on concentration wjarr.comdemarcheiso17025.com |

| Accuracy (% Recovery) | 97–107% stifera.ac.id | 135% (500 ppm), 81% (1000 ppm), 83% (2000 ppm) uii.ac.id | Typically 80–120% or 90–110% depending on application stifera.ac.iddemarcheiso17025.comeuropa.eu |

Note: Acceptance criteria can vary based on the specific analytical method, matrix, and regulatory guidelines.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. demarcheiso17025.comsepscience.comthomasalittleconsulting.comeflm.eu The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. demarcheiso17025.comsepscience.comthomasalittleconsulting.comeflm.eu

LOD and LOQ can be determined using various approaches, including methods based on the standard deviation of the response and the slope of the calibration curve. sepscience.comthomasalittleconsulting.comund.edu The International Conference on Harmonisation (ICH) provides guidelines for these determinations. demarcheiso17025.comsepscience.comthomasalittleconsulting.com According to ICH guidelines, LOD can be calculated as 3.3 * (standard deviation of the response / slope of the calibration curve), and LOQ can be calculated as 10 * (standard deviation of the response / slope of the calibration curve). sepscience.comund.edu The standard deviation of the response can be determined from the standard deviation of blank samples or the standard deviation of the y-intercepts of regression lines. sepscience.comund.edu

For the validated TLC-Densitometry method for enhydrin in yacon leaf extract, the LOD and LOQ values calculated from the calibration curve were 80.57 µg/mL and 244.1 µg/mL, respectively. stifera.ac.id

Table 2: LOD and LOQ for Enhydrin Analysis by TLC-Densitometry

| Parameter | Value stifera.ac.id |

| LOD | 80.57 µg/mL |

| LOQ | 244.1 µg/mL |

Spectrometric Characterization and Identification in Research Contexts (e.g., NMR, Mass Spectrometry, IR)

Spectrometric techniques are essential for the structural characterization and unambiguous identification of enhydrin in research. nih.govresearchgate.netunpad.ac.idresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups of a molecule. nih.govtandfonline.comresearchgate.net Both ¹H NMR and ¹³C NMR are routinely used for enhydrin characterization. nih.govtandfonline.comtandfonline.comresearchgate.net ¹H NMR spectra of enhydrin show characteristic signals, including doublets for the exocyclic methylene (B1212753) protons of the lactone group and a singlet for the carbomethoxy group. nih.govtandfonline.com ¹³C NMR data reveals the presence of different types of carbon atoms, such as carbonyl carbons and olefinic carbons. nih.govtandfonline.com Two-dimensional NMR techniques like COSY, DEPT, and COLOC are valuable for assigning complex spectra and confirming structural connectivity. tandfonline.com Comparison of NMR spectral data with reference standards is a key step in confirming the identity of isolated enhydrin. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and provides information about its fragmentation pattern, which is useful for structural elucidation and identification. nih.govtandfonline.commeasurlabs.comresearchgate.net LC-MS is commonly used, where the HPLC separates the components before they enter the mass spectrometer. nih.govmeasurlabs.com The molecular weight of enhydrin has been determined using LC-MS. nih.gov High-resolution mass spectrometry can provide accurate mass measurements, aiding in the determination of the elemental composition. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. tandfonline.comresearchgate.netrjptonline.org Characteristic absorption bands in the IR spectrum of enhydrin can indicate the presence of functional groups such as carbonyl groups (C=O) and hydroxyl groups (O-H). tandfonline.comresearchgate.netrjptonline.orgresearchgate.net For instance, IR spectra of enhydrin have shown intense absorption bands corresponding to the α,β-unsaturated γ-lactone moiety. researchgate.net

These spectroscopic methods, often used in combination, provide complementary information crucial for the definitive characterization and identification of enhydrin in research studies.

Table 3: Spectroscopic Data for Enhydrin

| Technique | Key Spectral Features | Reference(s) |

| ¹H NMR | Exocyclic methylene protons (doublets), Carbomethoxy group (singlet), signals for methyl groups, methine protons, etc. nih.govtandfonline.com | nih.govtandfonline.comtandfonline.com |

| ¹³C NMR | Signals for carbonyl carbons, olefinic carbons, methyl carbons, methylene carbons, methine carbons, quaternary carbons. nih.govtandfonline.com | nih.govtandfonline.com |

| Mass Spectrometry (MS) | Molecular ion peak (e.g., m/z 464.1677 for C₂₃H₂₈O₁₀), fragmentation ions. nih.govtandfonline.com | nih.govtandfonline.comresearchgate.net |

| IR Spectroscopy | Absorption bands for C=O stretching (lactone, ester, ketone), O-H stretching, C=C stretching. tandfonline.comresearchgate.netrjptonline.orgresearchgate.net Characteristic bands for α,β-unsaturated γ-lactone. researchgate.net | tandfonline.comresearchgate.netrjptonline.orgresearchgate.net |

Computational and Theoretical Studies of Enhydrin

Molecular Docking Simulations for Putative Target Identification and Ligand-Protein Interactions

Molecular docking simulations are a widely used computational technique to predict the binding affinity and orientation of a small molecule (ligand) with a protein target. For enhydrin (B1240213), these simulations have been applied to identify potential biological targets and understand the nature of its interactions with these proteins mdpi.comcore.ac.ukchemrxiv.orgajol.infonih.govmdpi.comrasayanjournal.co.in.

Studies investigating compounds from Smallanthus sonchifolius, a source of enhydrin, have utilized molecular docking to explore interactions with enzymes relevant to conditions like diabetes. For instance, enhydrin (CID: 5281441) has been included in docking studies targeting the Dipeptidyl peptidase-4 (DPP4) enzyme, which is involved in glucose metabolism unpad.ac.idsbmu.ac.ir. These studies aim to predict the binding energy and identify key amino acid residues involved in the interaction, providing insights into the potential inhibitory activity of enhydrin against DPP4.

Molecular docking has also been employed to investigate the potential anti-inflammatory properties of enhydrin. In silico studies using machine learning and molecular docking have suggested that enhydrin may exert its analgesic and anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) researchgate.netresearchgate.netdntb.gov.uaingentaconnect.com. These studies typically involve docking enhydrin into the active site of the COX-2 enzyme and analyzing the predicted binding poses and interaction energies.

Furthermore, molecular docking studies have explored the interactions of enhydrin and its derivatives with proteins involved in calcium oxalate (B1200264) crystal growth, a process relevant to kidney stone formation. For example, docking simulations with proteins associated with the renal stone matrix have shown that enhydrin can exhibit notable docking scores, suggesting potential inhibitory effects on crystal formation nih.govresearchgate.net. Reported docking scores for enhydrin with these proteins have been in the range of -9.649 to -8.076 kcal/mol nih.gov.

The results from molecular docking simulations provide valuable initial predictions about the potential targets of enhydrin and the specific ways it might interact with these proteins through various forces, such as hydrogen bonds and van der Waals interactions.

Molecular Dynamics Simulations for Stability of Ligand-Protein Complexes

While molecular docking provides a static snapshot of the potential binding pose, molecular dynamics (MD) simulations offer a more dynamic view by simulating the movement of atoms and molecules over time nih.govebsco.com. These simulations are crucial for assessing the stability of the predicted ligand-protein complexes and understanding how the interaction persists in a dynamic environment mdpi.com.

Molecular dynamics simulations are often conducted as a follow-up to molecular docking studies to validate the stability of the identified binding poses and to gain deeper insights into the nature of the interactions nih.govdntb.gov.uaresearchgate.netresearchgate.net. By simulating the complex over a certain period (e.g., 50 ns), researchers can observe the fluctuations of the ligand within the binding site, the conformational changes of the protein, and the persistence of key interactions identified through docking nih.gov.

Studies involving compounds from Enhydra fluctuans, which include enhydrin, have utilized MD simulations to further investigate the interactions between these metabolites and target proteins, such as those involved in calcium oxalate crystallization nih.gov. These simulations help to understand the solidity and visualization of the interacting amino acids under dynamic conditions by exploring parameters like protein-ligand RMSD (Root-Mean-Square Deviation) and protein-ligand contacts nih.gov. The stability observed in MD simulations can support the predictions made by molecular docking regarding the potential efficacy of enhydrin as a modulator of protein function.

In Silico Prediction of Biological Mechanisms and Pharmacological Profiles

In silico methods play a significant role in predicting the potential biological mechanisms and pharmacological profiles of compounds like enhydrin, complementing traditional experimental approaches mdpi.comresearchgate.netbiorxiv.orgnih.gov. These computational tools can analyze the structural properties of enhydrin and compare them to databases of known bioactive compounds to predict a spectrum of potential activities rasayanjournal.co.inbiorxiv.org.

Machine learning approaches, combined with molecular docking, have been used to identify natural compounds with potential analgesic and anti-inflammatory properties, with enhydrin being highlighted as a compound likely acting through COX-2 inhibition researchgate.netresearchgate.netdntb.gov.uaingentaconnect.com. These methods involve building predictive models based on the characteristics of known inhibitors and then screening databases of natural compounds.

The potential of enhydrin in managing diabetes has also been explored through in silico predictions. Studies focusing on compounds from Smallanthus sonchifolius have used computational approaches to predict the inhibitory activity of enhydrin against enzymes like DPP4, suggesting a potential mechanism for blood sugar regulation unpad.ac.idsbmu.ac.ir.

Furthermore, in silico tools can predict various aspects of a compound's pharmacological profile, although specific detailed predictions for enhydrin beyond its potential targets and mechanisms are less prominent in the provided snippets rasayanjournal.co.inbiorxiv.org. These general prediction tools can cover areas such as potential biological activities, mechanisms of action, and interactions with metabolic enzymes.

Emerging Research Areas and Future Perspectives on Enhydrin

Elucidation of Unexplored Biosynthetic Enzyme Systems and Pathways

The biosynthesis of enhydrin (B1240213), a sesquiterpene lactone, involves complex enzymatic pathways. Sesquiterpene lactones are characteristic metabolites of Smallanthus species and are produced in the glandular trichomes on the foliar surface cipotato.org. Evidence suggests that glandular trichomes are fully established and their secretory activity is concluded at early stages of leaf development, with the STLs and other exudates accumulated underneath the cuticle and released upon mechanical disruption cipotato.org. While the general pathways for sesquiterpene biosynthesis from mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) precursors are known, the specific enzymes and steps leading to the complex structure of enhydrin are still being explored researchgate.net. Research on other natural products highlights the potential of investigating biosynthetic gene clusters (BGCs) to understand how complex molecules like enhydrin are made nih.govnih.govmdpi.comrsc.org. Identifying the genes encoding the necessary enzymes in the enhydrin biosynthetic pathway is a key area of future research ubc.ca. Understanding these enzymatic mechanisms could potentially allow for the re-engineering of enzymes to produce derivatives ubc.ca.

Rational Design and Synthesis of Novel Enhydrin Analogues with Enhanced Mechanistic Specificity

Rational design and synthesis of natural product analogues is a significant area of chemical research rsc.org. Strategies for designing and synthesizing analogues often involve modifying the core structure of the natural product to alter its properties or enhance its specificity towards particular biological targets rsc.orgdrugdesign.orgresearchgate.netmdpi.com. For enhydrin, which possesses structural features like epoxy groups and an α,β-unsaturated γ-lactone ring , the design of novel analogues could focus on modifying these reactive centers or other parts of the molecule. This could lead to compounds with improved stability, altered biological activity, or enhanced specificity for target enzymes or pathways. While the specific details of enhydrin analogue synthesis are not extensively detailed in the provided context, the general principles of natural product analogue design, including strategies like diverted total synthesis, function-oriented synthesis, and biosynthesis-inspired synthesis, are relevant to this research area rsc.org.

Investigation of Enhydrin's Role in Plant-Environment Interactions (e.g., Anti-Herbivory)

Sesquiterpene lactones, including enhydrin, are known to play roles in nature as deterrents to herbivores, toxins to pathogens, or as allelopathic compounds cipotato.org. Enhydrin and other melampolides have exhibited strong insect antifeedant activities, suggesting they may function as a chemical defense system in plants against phytophagous insects mdpi.comsciencesconf.org. The substituent patterns of sesquiterpene lactones may be related to their insect antifeedant activities mdpi.com. Research on plant defense against insect herbivores highlights the importance of secondary metabolites and structural traits in deterring attack usp.brnih.gov. Induced responses to herbivory, where plants increase their defenses upon attack, are also a relevant area of study usp.brresearchgate.net. Investigating how enhydrin production is regulated in response to herbivory and its specific effects on different herbivores are important avenues for future research researchgate.netmdpi.com. Allelopathy, the chemical interaction between plants, is another potential role for enhydrin, where it might influence the growth of competing plants mdpi.comagriculturejournals.cz.

Advanced Mechanistic Studies at the Molecular Level (e.g., Covalent Interactions with Enzymes)

Understanding the molecular mechanisms by which enhydrin exerts its biological effects is crucial. Research on enhydrin indicates it can interact with several biological targets, including enzymes related to glucose metabolism and inflammation pathways smolecule.com. Enhydrin has shown inhibitory effects on the NF-κB enzyme mdpi.com. The presence of reactive groups like epoxy rings and the α,β-unsaturated γ-lactone in enhydrin's structure suggests the potential for covalent interactions with biological molecules, such as enzymes . Targeted covalent inhibitors, which form a lasting covalent bond with their target protein, are gaining interest in drug discovery due to potential advantages like enhanced potency and prolonged duration of action nih.govdrughunter.comcas.org. Studies on other compounds with reactive centers demonstrate how covalent interactions with specific amino acid residues in enzymes can lead to inhibition nih.govchimia.ch. Advanced mechanistic studies could involve detailed investigations into how enhydrin interacts with its target enzymes at the molecular level, including the potential formation of covalent bonds with nucleophilic centers in proteins nih.govnih.gov.

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Enhydrin Research

Integrating omics technologies, such as metabolomics and transcriptomics, can provide a more comprehensive understanding of biological processes related to enhydrin metwarebio.commdpi.comunil.chunl.edu. Metabolomics focuses on the complete set of metabolites in a biological system, while transcriptomics examines gene expression levels metwarebio.commdpi.com. By correlating transcriptomic data with metabolomic profiles, researchers can identify genes and metabolic pathways associated with enhydrin biosynthesis, accumulation, and its effects on the plant or interacting organisms metwarebio.comunil.chunl.edu. This integrated approach can help pinpoint key genes and enzymes involved in enhydrin production and reveal how its levels are influenced by internal and external factors metwarebio.comunl.edu. While metabolomics can be labor-intensive, targeted metabolic profiling can provide a focused image of a plant's response sciencesconf.org.

Development of Standardized Analytical Protocols for Quality Control in Research Materials

The development of standardized analytical protocols is essential for ensuring the quality and consistency of enhydrin used in research. Enhydrin's concentration in plant extracts, such as from yacon leaves, can vary . Quantitative analyses, such as those using High-Performance Liquid Chromatography with UV detection (HPLC-UV), are employed for determining enhydrin content mdpi.comresearchgate.net. Validated HPLC methods exist for the quantification of enhydrin, demonstrating linearity, accuracy, and precision mdpi.comresearchgate.netnih.gov. These methods often involve specific column types, mobile phases, and detection wavelengths .

For example, a validated HPLC-UV method for enhydrin quantification utilizes a C18 column with isocratic elution (60% water, 40% acetonitrile) and detection at 210 nm . This method has shown linearity across a specific concentration range .

Developing and validating standardized analytical methods, such as HPLC-UV, is crucial for quality control of yacon leaf extracts used in traditional medicine and research mdpi.comresearchgate.netnih.gov. These methods ensure accurate determination of enhydrin levels, which can serve as a basis for standardizing research materials and ensuring reproducibility of results across different studies mdpi.comresearchgate.netnih.gov.

Here is a sample data table illustrating typical validation parameters for an HPLC-UV method for enhydrin quantification, based on the information found in the search results:

| Parameter | Value |

| Method | HPLC-UV |

| Column | C18 (e.g., 250 × 4.6 mm, 5 μm) |

| Mobile Phase | Isocratic (e.g., 60% water, 40% acetonitrile) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 210 nm |

| Linearity (R²) | > 0.9999 |

| Concentration Range | 1.57–100 μg/mL |

| Accuracy (% Recovery) | ~97-101% researchgate.net |

Note: The specific values in the table are illustrative and based on reported data for enhydrin or similar compounds. Actual validation parameters may vary depending on the specific method and laboratory.

Establishing such validated protocols is vital for accurate and reliable enhydrin research, from biosynthesis studies to investigations of its ecological roles and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.